![molecular formula C12H23N3O2 B584315 2-Boc-Octahydropyrazino[1,2-a]pyrazine CAS No. 1159825-34-9](/img/structure/B584315.png)
2-Boc-Octahydropyrazino[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-Octahydropyrazino[1,2-a]pyrazine, also known by its IUPAC name tert-butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate, is a chemical compound with the molecular formula C12H23N3O2 and a molecular weight of 241.34 g/mol . This compound is characterized by its white to yellow solid form and is commonly used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-Octahydropyrazino[1,2-a]pyrazine typically involves the reaction of octahydropyrazino[1,2-a]pyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The general reaction scheme is as follows:
Octahydropyrazino[1,2-a]pyrazine+tert-butyl chloroformate→this compound
The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Boc-Octahydropyrazino[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, leading to the formation of octahydropyrazino[1,2-a]pyrazine.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the pyrazine ring, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotected Product: Octahydropyrazino[1,2-a]pyrazine is formed upon removal of the Boc group.
Oxidized Derivatives: Various hydroxylated or carbonylated derivatives can be formed depending on the oxidizing agent used.
Reduced Derivatives: Different reduced forms of the pyrazine ring can be obtained through reduction reactions.
Scientific Research Applications
2-Boc-Octahydropyrazino[1,2-a]pyrazine is utilized in several scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicinal Chemistry: It is explored for its potential therapeutic properties, including its use as a building block for drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Boc-Octahydropyrazino[1,2-a]pyrazine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. Its molecular structure allows it to interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The Boc protecting group provides stability during synthetic processes, which can be removed under controlled conditions to yield the active compound.
Comparison with Similar Compounds
Similar Compounds
Octahydropyrazino[1,2-a]pyrazine: The deprotected form of 2-Boc-Octahydropyrazino[1,2-a]pyrazine.
tert-Butyl 2-(2-oxo-2H-pyrazino[1,2-a]pyrazin-1-yl)acetate: A structurally related compound with a different functional group.
tert-Butyl 2-(2-hydroxy-2H-pyrazino[1,2-a]pyrazin-1-yl)acetate: Another related compound with a hydroxyl group.
Uniqueness
This compound is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under acidic conditions. This makes it a valuable intermediate in synthetic chemistry, offering versatility in the development of various derivatives and complex molecules.
Properties
IUPAC Name |
tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCNNDSNMODGFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672219 |
Source


|
| Record name | tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-34-9 |
Source


|
| Record name | 1,1-Dimethylethyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)
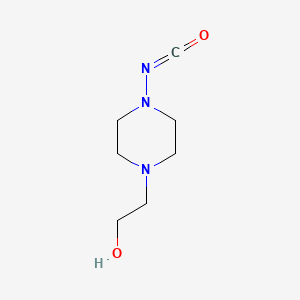

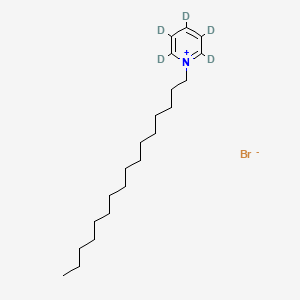

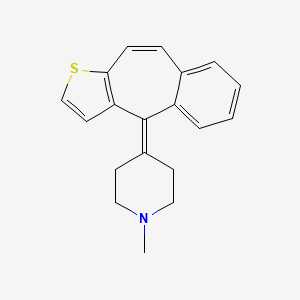
![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)
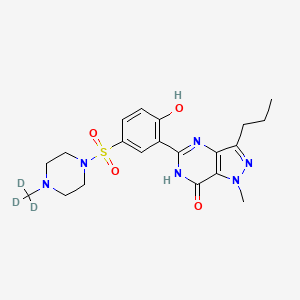
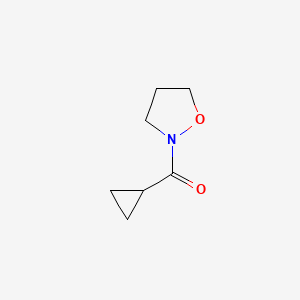
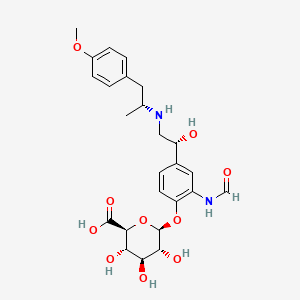
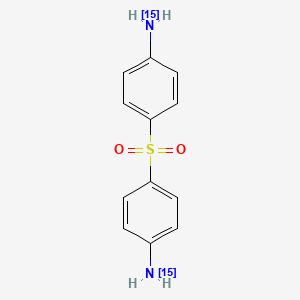
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
